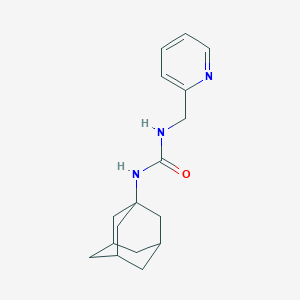

N-(1-ADAMANTYL)-N'-(2-PYRIDYLMETHYL)UREA

Beschreibung

N-(1-ADAMANTYL)-N'-(2-PYRIDYLMETHYL)UREA is a urea derivative featuring a rigid adamantane group and a pyridylmethyl substituent. The adamantane moiety contributes to high lipophilicity and metabolic stability, while the pyridylmethyl group may enhance solubility and enable coordination or hydrogen-bonding interactions.

Eigenschaften

Molekularformel |

C17H23N3O |

|---|---|

Molekulargewicht |

285.4 g/mol |

IUPAC-Name |

1-(1-adamantyl)-3-(pyridin-2-ylmethyl)urea |

InChI |

InChI=1S/C17H23N3O/c21-16(19-11-15-3-1-2-4-18-15)20-17-8-12-5-13(9-17)7-14(6-12)10-17/h1-4,12-14H,5-11H2,(H2,19,20,21) |

InChI-Schlüssel |

SDYABERAQCFERI-UHFFFAOYSA-N |

SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)NCC4=CC=CC=N4 |

Kanonische SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)NCC4=CC=CC=N4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-1-adamantyl-N’-(2-pyridinylmethyl)urea typically involves the reaction of 1-adamantylamine with 2-pyridinylmethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of N-1-adamantyl-N’-(2-pyridinylmethyl)urea may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure the high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-1-adamantyl-N’-(2-pyridinylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be modified by different nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted urea derivatives with different functional groups attached to the urea moiety.

Wissenschaftliche Forschungsanwendungen

N-1-adamantyl-N’-(2-pyridinylmethyl)urea has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of N-1-adamantyl-N’-(2-pyridinylmethyl)urea involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, while the pyridinylmethyl group can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects. The compound may also interfere with specific signaling pathways, thereby exerting its effects at the molecular level.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

N-(1-ADAMANTYL)-N'-(4-GUANIDINOBENZYL)UREA

- Structure: Substitutes the pyridylmethyl group with a 4-guanidinobenzyl moiety.

- The guanidine group enhances arginine-specific binding to uPA’s active site .

- Molecular Weight : ~337.4 g/mol (estimated).

- Key Difference: The guanidinobenzyl group confers higher specificity for serine proteases compared to the pyridylmethyl analog.

N-(1-ADAMANTYL)-N'-PHENYLUREA

- Structure : Replaces the pyridylmethyl group with a phenyl ring.

- Activity : Acts as a soluble epoxide hydrolase (sEH) inhibitor, relevant in inflammation and cardiovascular research. The phenyl group facilitates π-π interactions with hydrophobic enzyme pockets .

- Molecular Weight : ~256.4 g/mol (estimated).

N-(1-ADAMANTYL)UREA

- Structure : Base compound without the pyridylmethyl substituent.

- Properties : Molecular weight 194.27 g/mol, low water solubility, and thermal stability up to 250°C. Used as a precursor for functionalized adamantyl ureas .

- Key Difference : Absence of the pyridylmethyl group limits its utility in targeted enzyme inhibition but simplifies synthesis.

N-(2-PYRIDINYLMETHYL)UREA

- Structure : Contains the pyridylmethyl group but lacks the adamantane moiety.

- Properties : Molecular weight 151.17 g/mol, soluble in polar solvents. Used in coordination chemistry and as a ligand precursor .

Adamantyl Carbothioamides

- Structure : Replace urea with thiourea and incorporate cyclic amines (e.g., piperazine).

- Activity : Exhibit antimicrobial and hypoglycemic properties. For example, N-(1-adamantyl)piperazine-1,4-dicarbothioamide showed moderate antibacterial activity against S. aureus (MIC = 32 µg/mL) .

- Key Difference : Thiourea derivatives generally have higher hydrogen-bonding capacity but lower metabolic stability compared to ureas.

Data Table: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.